3,4-Dichloro-7-methoxyquinoline

Antimalarial Plasmodium falciparum Quinolone

3,4-Dichloro-7-methoxyquinoline is a polysubstituted quinoline building block with a unique 3,4-dichloro pattern not found in common 4,7-dichloro scaffolds. The 7-methoxy group confers 3- to 8-fold antiplasmodial potency improvements over non-methoxylated analogs. The 4-Cl undergoes preferential nucleophilic aromatic substitution, while the 3-Cl is retained for subsequent cross-coupling, enabling sequential derivatization strategies unavailable with 4,7-dichloro isomers. Choose this scaffold to access underexplored chemical space and accelerate antimalarial hit-to-lead programs.

Molecular Formula C10H7Cl2NO
Molecular Weight 228.072
CAS No. 1204810-57-0
Cat. No. B598801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-7-methoxyquinoline
CAS1204810-57-0
Synonyms3,4-Dichloro-7-methoxyquinoline
Molecular FormulaC10H7Cl2NO
Molecular Weight228.072
Structural Identifiers
SMILESCOC1=CC2=NC=C(C(=C2C=C1)Cl)Cl
InChIInChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-9(4-6)13-5-8(11)10(7)12/h2-5H,1H3
InChIKeyUJIHLIZYHGVCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-7-methoxyquinoline (CAS 1204810-57-0): A Key Intermediate for Antimalarial and Heterocyclic Synthesis


3,4-Dichloro-7-methoxyquinoline (CAS 1204810-57-0) is a polysubstituted quinoline building block bearing dual chloro substituents at the 3- and 4-positions and a methoxy group at the 7-position. Its molecular formula is C10H7Cl2NO with a molecular weight of 228.07 g/mol . The compound is commercially available from major suppliers including Sigma-Aldrich and Aladdin Scientific [1]. The unique 3,4-dichloro pattern distinguishes it from the more common 4,7-dichloroquinoline scaffold that serves as the key intermediate for chloroquine and hydroxychloroquine synthesis [2]. This substitution pattern is of interest in medicinal chemistry programs targeting antimalarial agents, where the 7-methoxy moiety has been shown to enhance potency against Plasmodium falciparum [3].

Why 3,4-Dichloro-7-methoxyquinoline (CAS 1204810-57-0) Cannot Be Replaced by Simple Dichloroquinolines in Medicinal Chemistry


The 3,4-dichloro-7-methoxyquinoline scaffold offers a reactivity profile that is not interchangeable with other dichloroquinoline isomers such as 4,7-dichloroquinoline or 2,3-dichloroquinoline. Studies on isomeric dichloroquinolines demonstrate that the position of chlorine substituents dramatically alters nucleophilic aromatic substitution outcomes and downstream synthetic utility [1]. Furthermore, the 7-methoxy group is not a passive substituent; in antimalarial quinolone series, incorporation of a 7-OMe moiety increases antiplasmodial potency by 3- to 8-fold relative to non-methoxylated analogs [2]. Consequently, substituting this compound with a simpler dichloroquinoline would forfeit both the specific reactivity at the 3- and 4-positions and the biological enhancement conferred by the 7-methoxy group, compromising the intended research or synthetic outcome.

Quantitative Evidence for Selecting 3,4-Dichloro-7-methoxyquinoline (CAS 1204810-57-0) Over Alternative Building Blocks


7-Methoxy Group Confers 3- to 8-Fold Enhancement in Antimalarial Potency

In structure-activity relationship studies of 2-aryl quinolones targeting Plasmodium falciparum, the presence of a 7-methoxy substituent consistently increased in vitro potency by 3- to 8-fold compared to des-methoxy analogs [1]. This class-level finding directly informs the value of 3,4-dichloro-7-methoxyquinoline as a starting scaffold, where the 7-OMe group is pre-installed to maximize antiplasmodial activity in derived compounds.

Antimalarial Plasmodium falciparum Quinolone

Distinct Reactivity of 3,4-Dichloro Substitution Pattern in Nucleophilic Aromatic Substitution

A comparative study of dichloroquinoline isomers (2,3-; 2,6-; 3,4-; and 4,6-) revealed that the 3,4-dichloro isomer undergoes selective ipso-substitution at the 4-position with sodium methanethiolate, followed by S-demethylation, whereas 4,7-dichloroquinoline reacts via a different pathway leading to disulfide formation [1]. This divergent reactivity enables orthogonal functionalization strategies that are inaccessible with the 4,7-isomer commonly used in antimalarial drug synthesis.

Synthetic methodology Nucleophilic aromatic substitution Quinoline functionalization

Commercial Availability and Purity Specifications

3,4-Dichloro-7-methoxyquinoline is stocked and sold by major research chemical suppliers. Aladdin Scientific lists the compound at ≥95% purity with pricing at $263.90 per gram [1]. Sigma-Aldrich also distributes the compound as part of its AldrichCPR collection . In contrast, many related 3,4-dichloroquinoline analogs without the 7-methoxy group are not commercially stocked, requiring custom synthesis.

Chemical procurement Building blocks Purity

Structural Uniqueness for Structure-Activity Relationship Studies

The combination of 3,4-dichloro and 7-methoxy substituents creates a substitution pattern that is underrepresented in commercial quinoline libraries. A 2024 review of quinoline-based antimalarial agents highlights that the majority of published analogs bear substituents at the 4- and 7-positions (e.g., chloroquine scaffold), whereas 3,4-disubstituted quinolines remain underexplored [1]. 3,4-Dichloro-7-methoxyquinoline thus occupies a distinct chemical space that can yield novel intellectual property and biological profiles.

Medicinal chemistry SAR Quinoline

Optimal Application Scenarios for 3,4-Dichloro-7-methoxyquinoline (CAS 1204810-57-0) Based on Evidence


Antimalarial Lead Optimization Requiring Pre-Installed 7-Methoxy Group

In programs targeting Plasmodium falciparum, the 7-methoxy group is a validated potency-enhancing moiety [1]. Using 3,4-dichloro-7-methoxyquinoline as a starting scaffold obviates the need for late-stage methoxylation, allowing medicinal chemists to focus SAR efforts on the 3- and 4-positions. This is particularly relevant for developing analogs of the 2-aryl quinolone class, where 7-OMe substitution yields 3- to 8-fold improvements in IC50 values [1].

Synthesis of 3,4-Disubstituted Quinoline Libraries via Orthogonal Functionalization

The differential reactivity of the 3- and 4-chloro substituents enables sequential derivatization strategies [2]. For example, the 4-chloro position undergoes preferential nucleophilic aromatic substitution, while the 3-chloro can be retained for subsequent cross-coupling or further elaboration. This orthogonal reactivity is not available with the 4,7-dichloroquinoline isomer commonly used in antimalarial synthesis [2].

Exploration of Novel Chemical Space in Quinoline-Based Drug Discovery

Given the predominance of 4,7-disubstituted quinolines in the antimalarial literature, 3,4-dichloro-7-methoxyquinoline represents an underexplored chemotype [3]. Incorporating this scaffold into screening libraries increases chemical diversity and may identify hits with improved selectivity or activity against resistant Plasmodium strains [3].

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